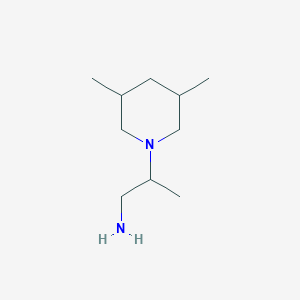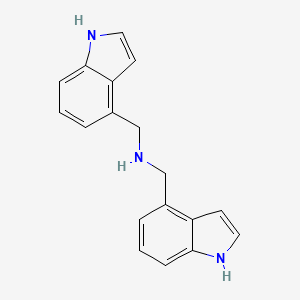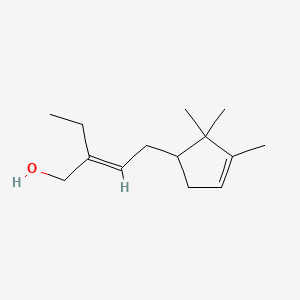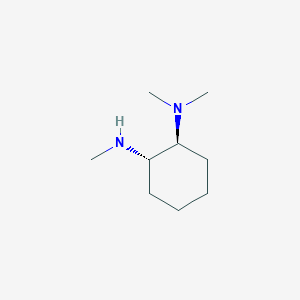![molecular formula C23H53NO4Si3 B6590394 N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine CAS No. 1049677-12-4](/img/structure/B6590394.png)
N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine” is a silane-based compound. Silanes are compounds containing a silicon atom bonded to hydrogen atoms and are analogs to alkanes . The “Triethoxysilyl” part suggests that it has three ethoxy groups attached to a silicon atom. The “undecyloxy” part indicates an undecyl group (11 carbon alkyl chain) attached through an ether linkage .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR spectroscopy, or computational methods. Unfortunately, without specific data or resources, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triethoxysilyl and azolidine groups. The triethoxysilyl group could potentially undergo hydrolysis and condensation reactions, while the azolidine ring could participate in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure. The presence of the triethoxysilyl group might make it reactive towards water, while the long undecyl chain could influence its solubility in organic solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
triethoxy-[11-[(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)oxy]undecyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H53NO4Si3/c1-8-26-31(27-9-2,28-10-3)21-19-17-15-13-11-12-14-16-18-20-25-24-29(4,5)22-23-30(24,6)7/h8-23H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKIUQNZMMUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCON1[Si](CC[Si]1(C)C)(C)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H53NO4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
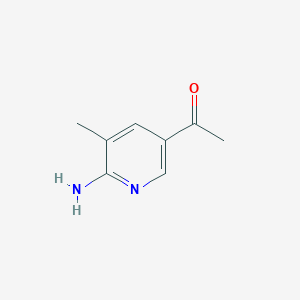
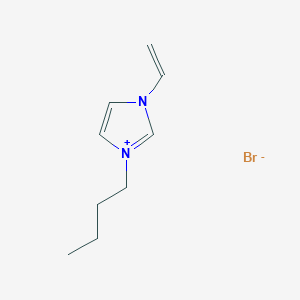
![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)
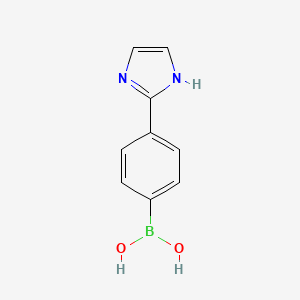
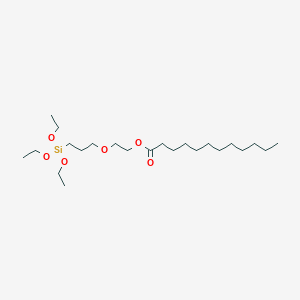
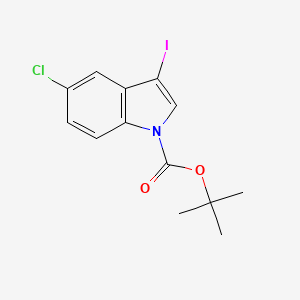
![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)
![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)
